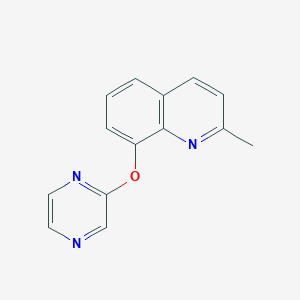

2-Methyl-8-pyrazin-2-yloxyquinoline

Description

2-Methyl-8-pyrazin-2-yloxyquinoline is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a pyrazin-2-yloxy moiety at the 8-position. The pyrazine ring, a nitrogen-containing heterocycle, may enhance electronic properties and binding interactions in biological systems. Synthetically, such compounds are typically prepared via nucleophilic aromatic substitution or coupling reactions between quinoline precursors and pyrazine derivatives.

Properties

IUPAC Name |

2-methyl-8-pyrazin-2-yloxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-5-6-11-3-2-4-12(14(11)17-10)18-13-9-15-7-8-16-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQKEIVIKRZLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC3=NC=CN=C3)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-pyrazin-2-yloxyquinoline typically involves the reaction of 2-chloroquinoline with pyrazine derivatives. One common method includes treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of 2-Methyl-8-pyrazin-2-yloxyquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-pyrazin-2-yloxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-8-pyrazin-2-yloxyquinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Materials Science: The compound’s electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2-Methyl-8-pyrazin-2-yloxyquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, the compound may induce apoptosis through the inhibition of key signaling pathways .

Comparison with Similar Compounds

Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl)

- Molecular Formula : C₁₁H₁₈N₂O

- Molecular Weight : 180.25 g/mol

- Key Properties: LogP (octanol/water partition coefficient): 1.99 Water solubility (log10ws): -3.12 Polar retention index (ripol): 1317.46

- Structural Comparison: Shares a pyrazine core but lacks the quinoline system. The methoxy and branched alkyl substituents enhance hydrophobicity compared to the target compound’s pyrazinyloxy group.

2 Acetyl Pyrazine

- Molecular Formula : C₆H₆N₂O

- Molecular Weight : 122.12 g/mol

- Key Properties: Regulatory status: Approved as a flavoring agent (FEMA No. 3126, CFR 172.515). Functional group: Acetyl substituent on pyrazine.

- Functional Comparison: Primarily used in flavoring due to its aroma, contrasting with the likely pharmacological focus of quinoline derivatives.

8-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylquinoline

- Molecular Formula : C₂₁H₂₃N₃O₂

- Molecular Weight : 349.43 g/mol

- Structural Comparison: Features a quinoline core but substitutes the 2-position with a piperazine ring and the 8-position with a dimethoxyphenyl group.

Comparative Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings

Impact of Substituents on Bioactivity: Piperazine-substituted quinolines (e.g., ) exhibit enhanced binding to serotonin receptors due to nitrogen-rich moieties. The pyrazinyloxy group in the target compound may similarly modulate receptor affinity but with distinct electronic effects.

Solubility and LogP Trends: The target compound’s estimated LogP (~2.5) suggests moderate lipophilicity, intermediate between simpler pyrazines (LogP 1.99) and bulkier quinolines (e.g., ). This balance may optimize bioavailability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.